molecular formula C9H11N3 B1603873 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine CAS No. 1778-74-1

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine

Cat. No.: B1603873
CAS No.: 1778-74-1
M. Wt: 161.2 g/mol
InChI Key: MPGWXKYGIDJLQT-UHFFFAOYSA-N
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Description

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine, also known as 2-Pyrrolidin-3-yl-ethanamine, is an organic compound belonging to the class of pyrrolidine derivatives. It is a colorless, odorless, crystalline solid with a molecular formula of C7H13N. 2-Pyrrolidin-3-yl-ethanamine is a versatile compound with a wide range of applications in the fields of biochemistry, pharmacology, and toxicology.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

  • Study: A study on Cu(II) complexes of tridentate ligands, including similar compounds to 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine, demonstrated their potential in DNA binding and nuclease activity. These complexes showed good DNA binding propensity and minor structural changes to DNA, suggesting potential applications in targeted therapies or genetic research (Kumar et al., 2012).

Corrosion Inhibition

  • Study: Research on cadmium(II) Schiff base complexes, utilizing ligands similar to the compound , revealed their effectiveness in corrosion inhibition on mild steel. This indicates potential applications in materials science and corrosion engineering (Das et al., 2017).

Conductive Polymer Materials

  • Study: An investigation into poly-3-(2-ethane carboxylate) pyrrole, a water-soluble self-doping conductive polymer, which is structurally related to the compound of interest, highlights applications in the field of conductive materials and electronics (Wang et al., 1995).

Catalysts in Organic Synthesis

  • Study: Certain palladium(II) complexes using ligands similar to this compound have been explored as catalysts in organic synthesis processes, such as ethylene dimerization and methoxycarbonylation of olefins. This suggests potential applications in chemical manufacturing and organic synthesis (Nyamato et al., 2015; Zulu et al., 2020).

Synthesis of Pyrroles

  • Study: Research into novel pyrrole synthesis, involving enamines and alkynes, indicates the utility of compounds similar to this compound in synthesizing pyrrole derivatives. This is significant for the pharmaceutical industry and materials science (Rakshit et al., 2010; Michlik & Kempe, 2013).

Properties

IUPAC Name

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-3-1-7-5-12-9-2-4-11-6-8(7)9/h2,4-6,12H,1,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGWXKYGIDJLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627398
Record name 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1778-74-1
Record name 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-oxo-2-(1H-pyrrolo[3,2-c]pyridin-3-yl)-acetamide (1 eq.) in ether is treated with lithium aluminum hydride (4 eq.), refluxed for 8 h, cooled to 0° C. and quenched by addition of Rochelle's salt solution. The reaction mixture is extracted with CH2Cl2. The extracts are combined dried over MgSO4 and concentrated in vacuo to give the title amine product, which is used as is in step 9, below.
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Synthesis routes and methods II

Procedure details

A mixture of (1H-pyrrolo[3,2-c]pyridin-3-yl)-acetonitrile (0.260 g, 1.66 mmol) and 5% rhodium on alumina (0.26 g) in ethanol (10 mL) and concentrated NH4OH (5 mL) is placed under 55 psi hydrogen pressure on a Parr shaker. After 24 h at ambient temperature, the reaction mixture is filtered through Celite and concentrated in vacuo to afford the title amine, identified by NMR and mass spectral analyses.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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